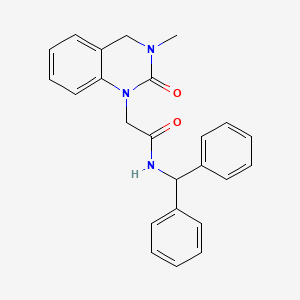![molecular formula C23H32N4O2S2 B11076552 1,1'-Pentane-1,3-diylbis[3-(4-ethoxyphenyl)(thiourea)]](/img/structure/B11076552.png)
1,1'-Pentane-1,3-diylbis[3-(4-ethoxyphenyl)(thiourea)]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-1-ETHYLPROPYL)-N-(4-ETHOXYPHENYL)THIOUREA is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound is notable for its thiourea backbone, which is often associated with a range of biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-1-ETHYLPROPYL)-N-(4-ETHOXYPHENYL)THIOUREA typically involves the reaction of 4-ethoxyaniline with carbon disulfide and an alkylating agent under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with another molecule of 4-ethoxyaniline to form the final thiourea compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(3-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-1-ETHYLPROPYL)-N-(4-ETHOXYPHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid or halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
N’-(3-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-1-ETHYLPROPYL)-N-(4-ETHOXYPHENYL)THIOUREA has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-1-ETHYLPROPYL)-N-(4-ETHOXYPHENYL)THIOUREA involves its interaction with specific molecular targets. The thiourea group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The compound may also interact with cellular pathways involved in oxidative stress or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-ME-N-(2,2,2-TRICHLORO-1-(((4-ETHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE
- 3,4-DI-MEO-N-(2,2,2-TRI-CL-1-(((4-ETHOXYANILINO)CARBOTHIOYL)AMINO)ET)BENZAMIDE
- 4-MEO-N-(2,2,2-TRICHLORO-1-(((4-ETHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE
Uniqueness
N’-(3-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-1-ETHYLPROPYL)-N-(4-ETHOXYPHENYL)THIOUREA is unique due to its specific ethoxy-substituted aromatic rings and the thiourea backbone. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H32N4O2S2 |
|---|---|
Molecular Weight |
460.7 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-[1-[(4-ethoxyphenyl)carbamothioylamino]pentan-3-yl]thiourea |
InChI |
InChI=1S/C23H32N4O2S2/c1-4-17(25-23(31)27-19-9-13-21(14-10-19)29-6-3)15-16-24-22(30)26-18-7-11-20(12-8-18)28-5-2/h7-14,17H,4-6,15-16H2,1-3H3,(H2,24,26,30)(H2,25,27,31) |
InChI Key |
IKAQQDNAIAUVJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCNC(=S)NC1=CC=C(C=C1)OCC)NC(=S)NC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Nitro-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline](/img/structure/B11076471.png)
![1'-ethyl-3'-methyl-8-nitro-2'-thioxo-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B11076473.png)
![1'-methyl-8-nitro-2'-thioxo-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B11076477.png)
![(5E)-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11076480.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-ethyl-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B11076487.png)
![2-{(1S,2S,5R)-2-[2-(Aminocarbothioyl)hydrazino]-6,8-dioxabicyclo[3.2.1]oct-4-yliden}-1-hydrazinecarbothioamide](/img/structure/B11076488.png)
![2-({5-[(2-Isopropyl-5-methylphenoxy)methyl]-1,3,4-oxadiazol-2-YL}sulfanyl)-1-(4-phenoxyphenyl)-1-ethanone](/img/structure/B11076491.png)
![1-(4-Bromophenyl)-3-(4-hydroxyphenyl)-3-[(4-propanoylphenyl)amino]propan-1-one](/img/structure/B11076515.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B11076534.png)
![N-[5-(3,4-dimethoxyphenyl)-2-methyl-3-furoyl]-3-(1H-indol-2-yl)alanine](/img/structure/B11076539.png)
![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11076547.png)
![7-(dimethylamino)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11076556.png)
![N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11076565.png)
